REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1.CON(C)C(=O)CCC>CC(C)=O.O>[S:4]1[CH:5]=[CH:6][C:2]([C:9](=[O:10])[CH2:8][CH2:7][CH3:11])=[CH:3]1 |f:3.4|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
hexanes
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
n-Bu Li
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.29 g
|
Type
|
reactant
|
Smiles
|
CON(C(CCC)=O)C
|
Name
|
hexanes
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Name
|
hexanes
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 10 min at −20 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitate formed after
|
Type
|
ADDITION
|
Details
|
about ⅔ of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred 20 min at −20 C
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
was added via cannula over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at zero degrees C
|
Type
|
WAIT
|
Details
|
for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
1 N HCl (75 ml), extracted twice with ether
|
Type
|
WASH
|
Details
|
washed 1 N HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed by flash chromatography (5% EtOAc/hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |